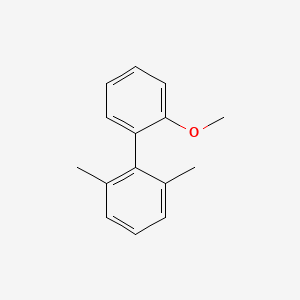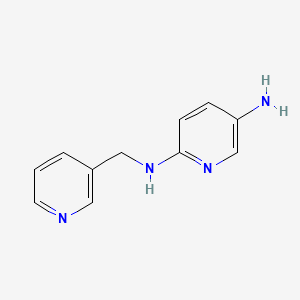
2-(2-Methoxyphenyl)-1-Methyl-4-(tributylstannyl)-1H-iMidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxyphenyl)-1-Methyl-4-(tributylstannyl)-1H-iMidazole is an organotin compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a methoxyphenyl group, a methyl group, and a tributylstannyl group attached to an imidazole ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-1-Methyl-4-(tributylstannyl)-1H-iMidazole typically involves the reaction of 2-methoxyphenyl isocyanate with an appropriate imidazole derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium or copper, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate the production of significant quantities of the compound, ensuring consistency and quality. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)-1-Methyl-4-(tributylstannyl)-1H-iMidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The tributylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted imidazole derivatives .
Scientific Research Applications
2-(2-Methoxyphenyl)-1-Methyl-4-(tributylstannyl)-1H-iMidazole has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of advanced materials and as a precursor for other organotin compounds.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)-1-Methyl-4-(tributylstannyl)-1H-iMidazole involves its interaction with specific molecular targets and pathways. The compound can bind to cellular membranes and promote oxidative damage to DNA, leading to cell death. This mechanism is particularly relevant in its potential anticancer activity, where it induces apoptosis through mitochondrial dysfunction and the generation of reactive oxygen species (ROS) .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxyphenyl isocyanate
- (E)-4-((2-Methoxyphenyl)amino)-4-oxobut-2-enoic acid
- N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Uniqueness
2-(2-Methoxyphenyl)-1-Methyl-4-(tributylstannyl)-1H-iMidazole is unique due to the presence of the tributylstannyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications in organic synthesis and catalysis, where other similar compounds may not be as effective .
Properties
Molecular Formula |
C23H38N2OSn |
|---|---|
Molecular Weight |
477.3 g/mol |
IUPAC Name |
tributyl-[2-(2-methoxyphenyl)-1-methylimidazol-4-yl]stannane |
InChI |
InChI=1S/C11H11N2O.3C4H9.Sn/c1-13-8-7-12-11(13)9-5-3-4-6-10(9)14-2;3*1-3-4-2;/h3-6,8H,1-2H3;3*1,3-4H2,2H3; |
InChI Key |
YMOCYGOXKFRCGG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN(C(=N1)C2=CC=CC=C2OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


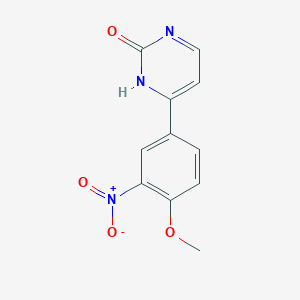

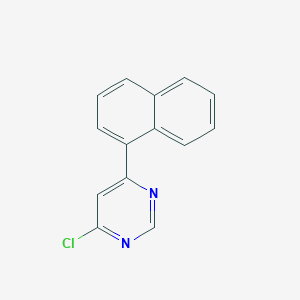
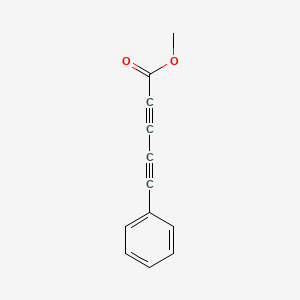
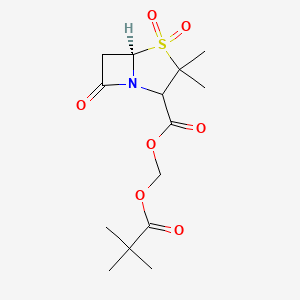
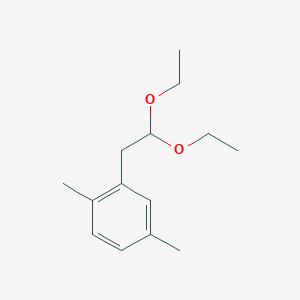
![1-(4-tert-butylbenzyl)-3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14119226.png)
![2-[2-(2-Bromobenzoyl)-4-chlorophenoxy]acetic acid](/img/structure/B14119228.png)
![3-(3,5-Dimethylphenyl)benzo[b]thiophene](/img/structure/B14119230.png)
![ethyl 2-[4-bromo-2-methoxy-6-[(E)-methoxyiminomethyl]phenoxy]acetate](/img/structure/B14119232.png)
![(2Z)-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl][2-(4-ethylphenyl)hydrazinylidene]ethanenitrile](/img/structure/B14119236.png)
![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-3-methyl-butan-1-one](/img/structure/B14119239.png)
